molecular formula C16H22N2O5 B2643283 N'-[(4-hydroxyoxan-4-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 1351619-28-7

N'-[(4-hydroxyoxan-4-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2643283
CAS No.: 1351619-28-7
M. Wt: 322.361
InChI Key: SOSBZKBKGFAATA-UHFFFAOYSA-N
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Description

N’-[(4-hydroxyoxan-4-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a hydroxyoxan ring and a methoxy-methylphenyl group. Its molecular formula is C15H20N2O4, and it has a molecular weight of 292.33 g/mol.

Scientific Research Applications

N’-[(4-hydroxyoxan-4-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-hydroxyoxan-4-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxyoxan-4-ylmethylamine with 2-methoxy-5-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-hydroxyoxan-4-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N’-[(4-hydroxyoxan-4-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • N-[(4-hydroxyoxan-4-yl)methyl]-N,2-dimethylpiperidine-1-sulfonamide

Uniqueness

N’-[(4-hydroxyoxan-4-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-11-3-4-13(22-2)12(9-11)18-15(20)14(19)17-10-16(21)5-7-23-8-6-16/h3-4,9,21H,5-8,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSBZKBKGFAATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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